Piperonylamine

概要

説明

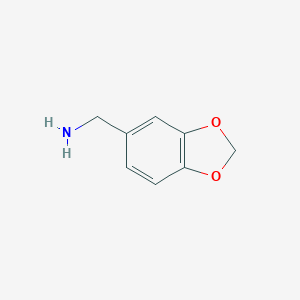

Piperonylamine (CAS 2620-50-0) is an organonitrogen compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . Structurally, it consists of a 1,3-benzodioxole (methylenedioxybenzene) ring substituted with a methylamine (-CH₂NH₂) group at the 5-position . Key synonyms include 1,3-benzodioxole-5-methanamine and 3,4-methylenedioxybenzylamine .

準備方法

Reduction of Piperonylonitrile Using Lithium Aluminium Hydride

The most widely documented method for synthesizing piperonylamine involves the reduction of 2H-1,3-benzodioxole-5-carbonitrile (piperonylonitrile) using lithium aluminium hydride (LiAlH₄). This approach is characterized by high efficiency and scalability.

Reaction Mechanism and Conditions

Piperonylonitrile undergoes nucleophilic attack by hydride ions from LiAlH₄, converting the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). The reaction is conducted in anhydrous diethyl ether under reflux for 2 hours . Key parameters include:

-

Molar ratio : 1.73 g piperonylonitrile (11.75 mmol) to 525 mg LiAlH₄ (13.8 mmol), ensuring a 1:1.17 substrate-to-reagent ratio.

-

Solvent : Diethyl ether (30 mL total volume), chosen for its ability to dissolve both the nitrile and LiAlH₄ while stabilizing intermediate species.

Work-up and Isolation

Post-reaction, the mixture is cooled and quenched sequentially with:

-

Cold water (20 mL) to hydrolyze excess LiAlH₄.

-

15% aqueous NaOH to neutralize acidic byproducts.

-

Dichloromethane (3 × 20 mL) for extraction.

The organic phase is dried over anhydrous sodium sulfate and evaporated under reduced pressure, yielding crude this compound as a pale-yellow oil. This product is typically used without further purification in subsequent reactions, achieving 100% yield (1.77 g from 1.73 g nitrile) .

Advantages and Limitations

-

Advantages :

-

Quantitative yield under mild conditions.

-

Minimal byproduct formation due to the selectivity of LiAlH₄ for nitrile reduction.

-

-

Limitations :

-

Requires careful handling of pyrophoric LiAlH₄.

-

Dichloromethane extraction necessitates stringent solvent recovery protocols.

-

Alternative Synthetic Routes

While the LiAlH₄-mediated reduction dominates literature, other methods have been explored for niche applications.

Enzymatic Amination

Emerging approaches employ transaminase enzymes to convert piperonyl ketone derivatives to this compound. For example, ω-transaminases catalyze the transfer of an amino group from an amine donor (e.g., alanine) to piperonylacetone. While environmentally benign, this method remains experimental, with yields rarely exceeding 60%.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety, favoring catalytic hydrogenation over stoichiometric reagents like LiAlH₄.

Continuous-Flow Hydrogenation

Fixed-bed reactors loaded with Raney nickel or ruthenium catalysts enable continuous production. Key operational parameters:

-

Temperature : 80–120°C.

-

Pressure : 10–15 bar H₂.

-

Residence time : 30–60 minutes.

This method achieves >95% conversion with <2% impurity content, making it suitable for bulk pharmaceutical manufacturing.

Data Tables

Table 1: Comparative Analysis of this compound Synthesis Methods

Table 2: Industrial Process Parameters

| Parameter | Continuous-Flow Hydrogenation | Batch Hydrogenation |

|---|---|---|

| Catalyst | Ru/Al₂O₃ | Raney Nickel |

| Temperature | 100°C | 80°C |

| Pressure | 12 bar H₂ | 10 bar H₂ |

| Throughput | 50 kg/h | 10 kg/batch |

Critical Discussion

The LiAlH₄ reduction remains the gold standard for laboratory-scale synthesis due to its simplicity and yield. However, industrial applications favor catalytic hydrogenation for its scalability and lower hazard profile. Enzymatic methods, though promising, require further optimization to compete with established routes.

Future research should address:

-

Development of non-pyrophoric reducing agents.

-

Immobilization of transaminases to enhance reusability.

-

Integration of flow chemistry with in-line purification.

This compound’s versatility as a building block ensures ongoing interest in refining its synthesis, balancing efficiency, safety, and environmental impact.

化学反応の分析

Reduction Reactions

Piperonylamine is synthesized via reduction of precursors such as piperonylonitrile or imine intermediates.

Key Reductive Pathways:

-

Lithium Aluminium Hydride (LiAlH₄) Reduction :

Piperonylonitrile undergoes reduction with LiAlH₄ in diethyl ether under reflux, yielding this compound with 100% efficiency . -

Catalytic Hydrogenation :

Raney nickel (Ra-Ni) in ethanol or methanol under hydrogen pressure (1–15 wt% catalyst, 10–15 hours) selectively reduces propenyl imines to amines with >90% diastereomeric excess .

| Substrate | Catalyst | Solvent | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Piperonylonitrile | LiAlH₄ | Diethyl ether | Reflux, 2h | 100% | |

| Imine III | Ra-Ni/H₂ | Ethanol | 10–15h, 50–100°C | >90% de |

Oxidation Reactions

The benzodioxole ring and amine group participate in oxidation processes:

-

Formation of Piperonal :

this compound oxidizes to piperonal (3,4-methylenedioxybenzaldehyde) using agents like KMnO₄ or CrO₃ .

Substitution Reactions

The primary amine undergoes nucleophilic substitution and condensation reactions:

N-Alkylation/Arylation:

-

Reacts with alkyl/aryl halides (e.g., 4-chloro-6-cyanoquinazoline) in dichloromethane or isopropyl alcohol with triethylamine, yielding substituted quinazolines (89% yield ) .

Sulfonamide Formation:

-

Treatment with benzenesulfonyl chloride in dichloromethane and DMF produces sulfonamide derivatives (e.g., RPF101) in 45% yield .

| Reaction Type | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | 4-Chloro-6-cyanoquinazoline | Reflux, 5h, Et₃N | 89% | |

| Sulfonamide Synthesis | Benzenesulfonyl chloride | DMF, RT, 16h | 45% |

Salt Formation

This compound forms stable salts with acids, enhancing crystallinity for pharmaceutical applications:

-

Hydrochloride Salt :

Dissolving this compound in toluene/isopropyl alcohol and adding HCl yields the hydrochloride salt (91% recovery ) .

Complexation and Coordination Chemistry

This compound acts as a ligand in transition metal complexes:

-

Forms antimicrobial-active complexes with Ni(II), Cu(II), and Zn(II) in ethanol/water mixtures.

Mechanism-Based Enzyme Inactivation

This compound derivatives inhibit cytochrome P450 enzymes (e.g., CYP73A1) via metabolite-enzyme complex formation, showing K₁ = 17 μM and k_inact = 0.064 min⁻¹ .

科学的研究の応用

Chemistry

Piperonylamine serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique chemical structure allows it to participate in several important reactions, making it valuable for organic synthesis.

Biology

This compound derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Mechanism

A detailed investigation using the MCF-7 cell line revealed that this compound induces apoptosis through mitochondrial dysfunction and activation of caspases. Key findings include:

- Mitochondrial Membrane Potential: A significant decrease was observed upon treatment.

- Caspase Activation: Increased levels of active caspases indicated the initiation of the apoptotic pathway .

Medicine

In medicinal chemistry, this compound is utilized in the synthesis of various drugs and therapeutic agents. Its role as a competitive inhibitor of specific enzymes involved in drug metabolism suggests potential applications in modifying drug efficacy and safety profiles.

Case Study: Synergistic Effects with Chemotherapeutics

Research has shown that combining this compound with conventional chemotherapeutics like doxorubicin enhances cytotoxicity against cancer cells compared to individual treatments. This indicates a promising strategy for improving therapeutic outcomes in cancer treatment .

Industrial Applications

Beyond its scientific applications, this compound is also used in the production of fragrances and flavoring agents due to its pleasant aroma, which expands its utility beyond purely scientific domains.

作用機序

The precise mechanism of action of piperonylamine is not fully understood. it is believed to function as a competitive inhibitor of specific enzymes involved in drug and compound metabolism. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Physical and Chemical Properties

- Melting Point : 267°C

- Boiling Point : 120.9°C at 25°C (vapor pressure: 0.00837 mmHg) ; 411.7 K (138.5°C) at 0.017 atm .

- Spectral Data :

Comparison with Structurally Similar Compounds

Homopiperonylamine (CAS 1484-85-1)

Molecular Formula: C₉H₁₁NO₂; Molecular Weight: 165.19 g/mol .

Structural Differences

Homothis compound features an ethylamine (-CH₂CH₂NH₂) side chain instead of the methylamine group in this compound, increasing its lipophilicity and steric bulk .

Physical Properties

- Boiling Point: Not explicitly reported, but higher molecular weight suggests a higher boiling point than this compound.

- Safety : NFPA Health Hazard Rating = 2 (similar to this compound) .

Piperonylic Acid (CAS 94-53-1)

Molecular Formula : C₈H₆O₄; Molecular Weight : 166.11 g/mol .

Structural Differences

Replaces the methylamine group with a carboxylic acid (-COOH) , altering reactivity and acidity (pKa ~4–5) .

Physical Properties

- Melting Point : Likely >267°C due to hydrogen bonding capacity.

- Applications : Used in synthesizing esters (e.g., piperonyl acetate) and as a building block in bioactive molecules .

Piperonyl Acetate (CAS 326-61-4)

Molecular Formula : C₁₀H₁₀O₄; Molecular Weight : 194.18 g/mol .

Structural Differences

Ester derivative with an acetyl group (-OAc) replacing the amine, enhancing volatility .

Comparative Data Table

生物活性

Piperonylamine (PPA) is a compound known for its diverse biological activities, including antimicrobial and anticancer properties. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound, chemically known as 1-(3,4-methylenedioxyphenyl)-2-aminoethanol, features a methylenedioxyphenyl group that contributes to its biological activity. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. A study evaluated the antimicrobial efficacy of this compound derivatives using the agar well diffusion method. The results are summarized in Table 1.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| This compound Derivative 1 | P. aeruginosa | 20 |

| This compound Derivative 2 | K. pneumoniae | 17 |

Table 1: Antimicrobial activity of this compound and its derivatives

The study found that modifications to the this compound structure could enhance its antimicrobial potency, suggesting potential for developing new antibacterial agents.

Anticancer Activity

This compound and its derivatives have been investigated for their anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The biological activity was assessed through in vitro assays, with findings presented in Table 2.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| This compound | A-549 | 30 |

| This compound Derivative 1 | MCF-7 | 15 |

| This compound Derivative 2 | A-549 | 20 |

Table 2: Anticancer activity of this compound and its derivatives

The results indicate that certain derivatives possess enhanced anticancer activity compared to this compound itself. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by morphological changes observed under microscopy.

Case Study 1: Anticancer Mechanism

A detailed investigation into the mechanism of action of this compound was conducted using the MCF-7 cell line. The study revealed that this compound induces apoptosis through mitochondrial dysfunction and activation of caspases. Key findings included:

- Mitochondrial Membrane Potential: A significant decrease in mitochondrial membrane potential was observed upon treatment with this compound.

- Caspase Activation: Increased levels of active caspases were detected, indicating the initiation of the apoptotic pathway.

Case Study 2: Synergistic Effects with Other Compounds

Another study explored the synergistic effects of this compound when combined with conventional chemotherapeutics such as doxorubicin. The combination therapy showed enhanced cytotoxicity against cancer cells compared to individual treatments, suggesting a potential strategy for improving therapeutic outcomes in cancer treatment.

Q & A

Basic Research Questions

Q. How can Piperonylamine be synthesized and characterized in laboratory settings?

- Methodological Approach :

- Synthesis : this compound (C₈H₉NO₂) is typically synthesized via reductive amination of piperonal (3,4-methylenedioxybenzaldehyde) using ammonium acetate and sodium cyanoborohydride under acidic conditions .

- Characterization : Use spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm aromatic proton environments and amine group presence.

- FT-IR to identify N-H stretching (~3300 cm⁻¹) and methylenedioxy C-O-C vibrations (~1250 cm⁻¹) .

- Purity Analysis : Gas chromatography (GC) with ≥97.0% purity thresholds is recommended .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Critical Properties :

- Boiling Point : 138–139°C at 13 mmHg .

- Solubility : 0.9 g/100 mL in water; higher solubility in polar aprotic solvents (e.g., DMSO) .

- Stability : Hygroscopic; store at 4°C in airtight containers to prevent oxidation .

Q. How should researchers address safety and handling protocols for this compound?

- Safety Guidelines :

- Hazard Class : UN2735 (Corrosive, Packing Group III). Use PPE (gloves, goggles) and work in fume hoods .

- Emergency Measures : Neutralize spills with weak acids (e.g., citric acid) and rinse with copious water .

Q. What statistical frameworks are appropriate for analyzing this compound experimental data?

- Recommendations :

- Precision : Report measurements to 3 significant figures, aligning with instrumental precision (e.g., GC retention times) .

- Significance Testing : Use ANOVA for comparative studies (e.g., reaction yield optimization) and specify p-values <0.05 for significance claims .

Q. How can researchers validate this compound’s identity and purity in novel applications?

- Validation Steps :

- Chromatography : Compare retention times against certified reference standards via HPLC or GC .

- Mass Spectrometry : Confirm molecular ion peak (m/z 151.16) and fragmentation patterns using ESI-MS .

Advanced Research Questions

Q. How can the PICOT framework structure studies on this compound’s pharmacological potential?

- PICOT Application :

- Population (P) : In vitro cell lines (e.g., cancer models).

- Intervention (I) : this compound dosage (e.g., 10–100 µM).

- Comparison (C) : Existing amine-based inhibitors (e.g., monoamine oxidase inhibitors).

- Outcome (O) : IC₅₀ values or apoptotic markers.

- Time (T) : 24–72 hr exposure periods .

Q. What analytical strategies resolve contradictions in this compound’s reported reactivity?

- Case Example : Discrepancies in amine group nucleophilicity.

- Hypothesis Testing :

Replicate conflicting studies under controlled conditions (solvent, temperature).

Use kinetic assays (e.g., UV-Vis monitoring) to quantify reaction rates .

Q. How can computational modeling enhance this compound’s application in drug design?

- Methodology :

- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., neurotransmitter receptors).

- QSAR : Correlate substituent effects (e.g., methylenedioxy group) with bioactivity .

Q. What experimental controls are critical for this compound stability studies?

- Control Design :

- Positive Controls : Include known unstable amines (e.g., benzylamine) under accelerated degradation (40°C/75% RH).

- Negative Controls : Use inert atmospheres (N₂) to isolate oxidation pathways .

Q. How to optimize this compound derivative synthesis using DoE (Design of Experiments)?

- DoE Workflow :

Factors : Temperature, catalyst loading, solvent polarity.

Response Variables : Yield, purity, reaction time.

Analysis : Apply Taguchi methods to identify significant factors and interactions .

特性

IUPAC Name |

1,3-benzodioxol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILSBZLQGRBMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180836 | |

| Record name | Benzo-1,3-dioxole-5-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Piperonylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2620-50-0 | |

| Record name | 1,3-Benzodioxole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo-1,3-dioxole-5-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo-1,3-dioxole-5-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo-1,3-dioxole-5-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。